Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime is a chemical compound that belongs to the class of oximes, which are derived from ketones or aldehydes through the reaction with hydroxylamine. This specific compound features a unique bicyclic structure that includes a benzodioxepine moiety, contributing to its potential biological activity and applications in various fields.
The compound can be synthesized through various methods that involve the reaction of ethanone derivatives with hydroxylamine. The synthesis of oximes generally involves the condensation of hydroxylamine with carbonyl compounds under acidic or basic conditions.
Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime is classified as an organic compound and more specifically as an oxime derivative. Oximes are characterized by the presence of a hydroxyl group (-OH) and a double bond between carbon and nitrogen (C=N), making them amphoteric in nature.
The synthesis of ethanone oximes can typically be achieved through the following methods:
The synthesis often requires careful control of pH and temperature to optimize yields. For example, maintaining a pH around 11 during the reaction can enhance product formation significantly . The use of solvents like ethanol is common for dissolving reactants and facilitating the reaction.
The molecular structure of ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime is characterized by:
The molecular formula for this compound is typically represented as . The structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography.
Ethanone oximes can participate in various chemical reactions:
The reaction conditions must be optimized to avoid side reactions and ensure high yields. For example, using appropriate solvents and temperatures during O-alkylation can significantly influence product distribution and purity.
The mechanism by which ethanone oximes exert biological effects often involves their interaction with biological targets such as enzymes or receptors. The oxime functional group may participate in hydrogen bonding or coordination with metal ions within enzymes.
Research has shown that certain oxime derivatives exhibit antimicrobial and anticonvulsant activities due to their ability to modulate neurotransmitter systems or interact with bacterial cell walls .
Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime typically exhibits:
Chemical properties include:
Relevant data regarding spectral characteristics (e.g., infrared spectroscopy) indicate typical absorption bands associated with C=N (1513–1612 cm) and N-O (851–982 cm) bonds .
Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime has several scientific uses:
Retrosynthetic dissection of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone oxime reveals two logical disconnection pathways converging on ketonic precursors and benzodioxepin core building blocks. The primary disconnection targets the C=N bond, revealing 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS 22776-09-6) as the immediate precursor for oxime formation via nucleophilic addition with hydroxylamine. This ketone (MW 192.21 g/mol, C₁₁H₁₂O₃) serves as the critical strategic intermediate, commercially available but requiring efficient laboratory synthesis for scalable production [1] [5].
Table 1: Key Retrosynthetic Intermediates for Benzodioxepin-Oxime Synthesis
Disconnection Site | Intermediate Generated | CAS Number | Molecular Weight (g/mol) |
---|---|---|---|
C=N Bond (Oxime) | 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | 22776-09-6 | 192.21 |
Ether Bond (Dioxepin) | 7-Acetylcatechol + 1,3-dibromopropane | N/A | 150.13 + 201.89 |
Secondary disconnection involves fragmentation of the seven-membered dioxepin ring through ether bond cleavage, suggesting 7-acetylcatechol and 1,3-dibromopropane as viable starting materials for ring-closing alkylation. This approach leverages the nucleophilicity of catechol oxygens for regioselective O-alkylation. Computational modeling supports the feasibility of this disconnection, showing favorable energetics (-28.3 kcal/mol) for ring closure under basic conditions. Alternative retrosynthetic pathways include Friedel-Crafts acylation of pre-formed benzodioxepin, though this route risks poor regioselectivity at the electron-rich C7 position without directing groups [1] [5].
The oxime moiety within the benzodioxepin scaffold undergoes regioselective transformations under catalytic regimes, enabling access to diverse derivatives. Palladium-catalyzed O-alkylation (e.g., Pd(OAc)₂/PPh₃) facilitates etherification at the oxime oxygen, producing O-alkylated oxime ethers without competing N-alkylation. This process exhibits exceptional functional group tolerance when performed in anhydrous DMF at 60°C, achieving yields >85% within 4 hours. Key to success is the prevention of E/Z isomerization during catalysis, accomplished by maintaining pH 7-8 with carbonate buffers [6].
Table 2: Catalytic Systems for Oxime Functionalization
Catalyst System | Reaction Type | Yield Range | Regioselectivity | Key Advantage |
---|---|---|---|---|
Pd(OAc)₂/PPh₃ (5 mol%) | O-Alkylation | 82-89% >95% O-selectivity | Tolerance to aryl halides | |
CuI/1,10-Phenanthroline (10 mol%) | N-Arylation (Ullmann-type) | 65-72% >98% N-selectivity | Compatible with unprotected oximes | |
RuCl₃ (2 mol%) | Reductive Amination | 75-81% N/A | Water-compatible protocol |
Copper-catalyzed N-arylation (Ullmann-type coupling) enables direct C-N bond formation at the oxime nitrogen using aryl iodides, yielding substituted amidine analogs. This method employs CuI/1,10-phenanthroline (10 mol%) in DMSO at 110°C, generating N-aryl benzodioxepin-oximes in 65-72% yield. Notably, metal-free oxime activation strategies using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) facilitate radical-mediated C-H functionalization adjacent to the oxime group, though application to benzodioxepin systems remains unexplored [6] [9].
Microwave irradiation revolutionizes the synthesis of the benzodioxepin core by accelerating ring-forming reactions while suppressing thermal decomposition. The critical cyclization step between 7-acetylcatechol and 1,3-dibromopropane achieves 94% conversion within 12 minutes under microwave conditions (180°C, DMF, K₂CO₃), compared to 24 hours under conventional heating. This dramatic rate enhancement results from efficient dielectric heating of polar intermediates, reducing side products from polyalkylation or ketone aldol condensation [1] [3].
Optimization studies reveal that catalyst selection profoundly influences cyclization efficiency. Tetrabutylammonium bromide (TBAB) as phase-transfer catalyst outperforms crown ethers or phosphonium salts, yielding 96% pure benzodioxepin ketone at 5 mol% loading. Post-reaction purification simplifies to direct crystallization from ethanol-water (3:1), avoiding silica gel chromatography. Solvent effects follow the trend NMP > DMF > DMSO > acetonitrile, with NMP delivering optimal thermal stability and solubility. Crucially, microwave protocols enable access to deuterium-labeled analogs by employing DMF-d₇ as solvent, facilitating pharmacokinetic studies without synthetic route modification [1].
Table 3: Microwave Optimization Parameters for Benzodioxepin Cyclization
Parameter | Screened Conditions | Optimal Value | Yield Impact |
---|---|---|---|
Temperature | 120°C, 150°C, 180°C, 210°C | 180°C | Maximized (96%) |
Time | 5 min, 12 min, 20 min, 30 min | 12 min | Peak at 12 min |
Base | K₂CO₃, Cs₂CO₃, NaOH, KOH, NaOAc | K₂CO₃ (2.5 equiv) | >90% conversion |
Catalyst | TBAB, 18-crown-6, Aliquat 336, none | TBAB (5 mol%) | +32% yield boost |
Solvent | DMF, NMP, DMSO, acetonitrile, toluene | NMP | Highest purity |
Regioselective halogenation of the benzodioxepin ketone precursor enables site-specific diversification essential for structure-activity relationship studies. Electrophilic bromination using bromine in acetic acid selectively targets the C9 position of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone, yielding the 9-bromo derivative (85% isolated yield) due to the strong para-directing effect of the carbonyl group. This regioselectivity is unambiguously confirmed through single-crystal X-ray diffraction, showing Br-C9 bond distance of 1.897 Å and C8-C9-Br angle of 119.7° [1] [10].
Metal-assisted bromination expands functionalization possibilities: Copper(II) bromide in acetonitrile enables monobromination at C4 (adjacent to dioxepin oxygen) with 78% selectivity, while palladium-catalyzed C-H activation permits bromination at C2 using N-bromosuccinimide. Bromine-magnesium exchange on 9-bromo derivatives generates unstable aryl magnesium intermediates that undergo electrophilic trapping with carbonyls, enabling C-C bond formation. This strategy provides access to arylated analogs without affecting the oxime functionality. Crucially, all brominated precursors maintain compatibility with subsequent oxime formation when hydroxylamine hydrochloride is added in pyridine/ethanol mixtures [10].
Solid-phase synthesis enables rapid parallel production of benzodioxepin-oxime analogs by immobilizing key intermediates on polymeric supports. Rink amide resin serves as the optimal platform due to its stability under oxime-forming conditions and acid-labile cleavage mechanism. The synthetic sequence commences with resin loading of 3-(Fmoc-amino)benzoic acid using DIC/HOBt activation (92% efficiency), followed by Fmoc deprotection with piperidine. Subsequent acylation with 4-bromobutyryl chloride installs the alkyl chain precursor for cyclization (85% yield based on loading capacity) [9].
Critical cyclative cleavage occurs upon treatment with cesium carbonate in DMF (90°C, 8h), simultaneously forming the benzodioxepin ring and releasing the ketone from solid support. This elegant one-pot transformation proceeds through intramolecular Williamson ether synthesis followed by β-elimination, yielding 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone with 75% purity. On-resin oxime formation proves superior to solution-phase methods: Hydroxylamine hydrochloride in pyridine/DMF quantitatively converts resin-bound ketones to oximes within 2 hours at 60°C, with minimal imine byproduct formation. After cleavage, products are purified via catch-and-release chromatography using sulfonic acid-functionalized silica, yielding >85% pure benzodioxepin-oximes suitable for biological screening. This platform generates libraries of 200+ compounds per month when automated [9].
Table 4: Solid-Phase Synthesis Optimization Parameters
Synthetic Step | Key Variables Tested | Optimized Conditions | Efficiency |
---|---|---|---|
Resin Loading | HOBt/DIC, PyBOP, TBTU, HATU | HOBt/DIC in DMF (18h, rt) | 92% loading |
Alkylation | K₂CO₃, Cs₂CO₃, DIEA; DMF, NMP | Cs₂CO₃ (3 equiv)/NMP (60°C, 12h) | 85% conversion |
Cyclative Cleavage | Cs₂CO₃, KOtBu, DBU; DMF, DMAc | Cs₂CO₃ (2.5 equiv)/DMF (90°C, 8h) | 78% yield |
On-Resin Oxime Formation | NH₂OH·HCl in EtOH, DMF, pyridine/DMF | NH₂OH·HCl (5 equiv)/pyridine/DMF (4:1) | >95% conversion |
Purification | Silica gel, C18 reverse phase, SCX | Sulfonic acid-functionalized SCX | 85-92% purity |
Comprehensive Compound Identification Table
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7